For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Hydroxybenzene-1,3,5-tricarbaldehyde (CAS: 81502-74-1)
Executive Summary
This document provides a comprehensive technical overview of 2-Hydroxybenzene-1,3,5-tricarbaldehyde (CAS No. 81502-74-1), a key organic building block. Also known by synonyms such as 2,4,6-triformylphenol and 2-hydroxy-1,3,5-benzenetricarboxaldehyde, this compound is a trifunctional aromatic aldehyde of significant interest in materials science and synthetic chemistry.[1] Its primary application lies in its role as a C₃-symmetric monomer for the synthesis of highly ordered porous crystalline materials known as Covalent Organic Frameworks (COFs).
This guide consolidates available data on its chemical and physical properties, spectroscopic characterization, and established synthesis protocols. It also explores its current applications and future potential. While the compound is a valuable synthetic intermediate, it should be noted that, based on extensive literature review, there is currently no public data available detailing its biological activity, involvement in signaling pathways, or direct applications in drug development. The focus of its utility remains firmly in the realm of advanced material synthesis.
Chemical and Physical Properties
2-Hydroxybenzene-1,3,5-tricarbaldehyde is typically a white to yellow crystalline powder.[2] Its physicochemical properties are summarized in the tables below. The compound exhibits limited solubility in water and most common organic solvents but is soluble in dimethyl sulfoxide (DMSO) and hot dimethylformamide (DMF), the latter being a suitable solvent for recrystallization.[3]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 81502-74-1[1] |
| IUPAC Name | 2-hydroxybenzene-1,3,5-tricarbaldehyde[1] |
| Synonyms | 2-hydroxy-1,3,5-benzenetricarboxaldehyde, 2,4,6-triformylphenol, HTA[1][4] |
| Molecular Formula | C₉H₆O₄[1] |
| Molecular Weight | 178.14 g/mol [1] |
| InChI Key | HKAZHQGKWVMFHP-UHFFFAOYSA-N[5] |
| Canonical SMILES | C1=C(C=C(C(=C1C=O)O)C=O)C=O[1] |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Physical Form | White to Yellow Powder/Crystal[2] | - |
| Melting Point | 179 °C[6] | Some sources report up to 204 °C |
| Boiling Point | 282.9 °C (Predicted) | - |
| Density | 1.449 g/cm³ (Predicted) | - |
| pKa | 4.20 (Predicted) | - |
| Solubility | Limited in water and most organic solvents. Soluble in DMSO and hot DMF.[3] | The yellow sodium salt is only slightly soluble in water.[3] |
| Purity | Commercially available at >95% or >98%[5] | - |
Spectroscopic Data
The structural characterization of 2-Hydroxybenzene-1,3,5-tricarbaldehyde relies on standard spectroscopic techniques. Available data is presented below.
Table 3: Spectroscopic Characterization
| Technique | Data | Source |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 10.33 (s, 2H, -CHO), 10.01 (s, 1H, -CHO), 8.54 (s, 2H, Ar-H) | [4] |
| ¹³C NMR | No experimental data found in the searched literature. | - |
| FT-IR | While FT-IR data is indicated to be available in some chemical databases, specific peak assignments were not found in the public literature.[7] | - |
| Mass Spectrometry | Exact Mass: 178.026611 u. No experimental mass spectrometry data found. | [6] |
| UV-Vis | λmax = 335 nm (in Ethanol) | [3] |
Experimental Protocols
Synthesis of 2-Hydroxybenzene-1,3,5-tricarbaldehyde
The most commonly cited synthesis is a one-step formylation of phenol using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA), a variation of the Duff reaction.[4]
Materials:
-
Phenol (3.6 g, 38.2 mmol)
-
Hexamethylenetetramine (HMTA) (11.8 g, 84.2 mmol)
-
Trifluoroacetic acid (TFA) (35 mL)
-
Hydrochloric acid (4 M aqueous solution, 50 mL)
-
Dimethylformamide (DMF) for recrystallization
-
Deionized water
Protocol:
-
Under a nitrogen atmosphere, dissolve phenol and hexamethylenetetramine in trifluoroacetic acid in a suitable reaction vessel.
-
Stir the mixture at 130°C for 16 hours.
-
Increase the temperature and heat the mixture to 150°C for an additional 3 hours.
-
Cool the reaction mixture to 120°C.
-
Carefully add 50 mL of 4 M aqueous HCl.
-
Heat the mixture at 105°C for 30 minutes to hydrolyze the intermediate Schiff bases.
-
Cool the mixture to room temperature, allowing the crude product to precipitate.
-
Filter the crude solid product and wash thoroughly with water.
-
Purify the crude product by recrystallization from hot dimethylformamide (DMF) to yield the final product as a pink or yellow solid.[4]
References
- 1. 2-Hydroxy-1,3,5-benzenetricarbaldehyde | C9H6O4 | CID 2794902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2-HYDROXY-1,3,5-BENZENETRICARBALDEHYDE | 81502-74-1 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 2-Hydroxybenzene-1,3,5-tricarbaldehyde | 81502-74-1 [sigmaaldrich.com]
- 6. 2-HYDROXY-1,3,5-BENZENETRICARBALDEHYDE | CAS#:81502-74-1 | Chemsrc [chemsrc.com]
- 7. 2-HYDROXY-1,3,5-BENZENETRICARBALDEHYDE(81502-74-1)FT-IR [chemicalbook.com]
